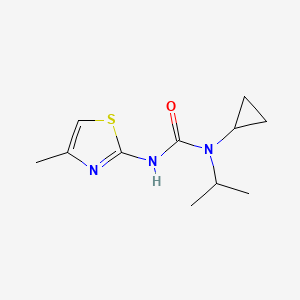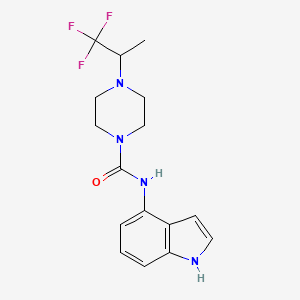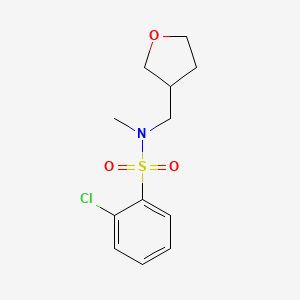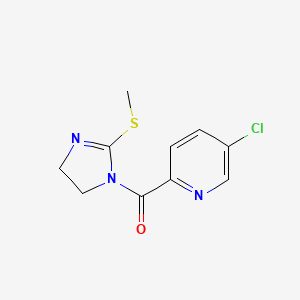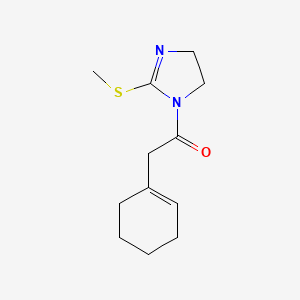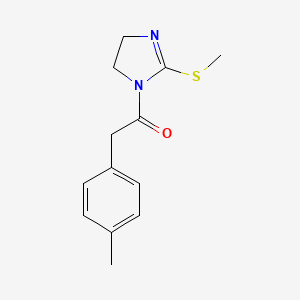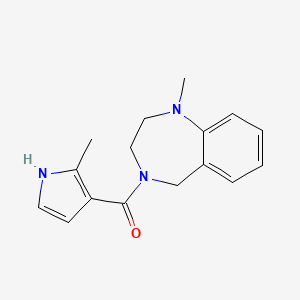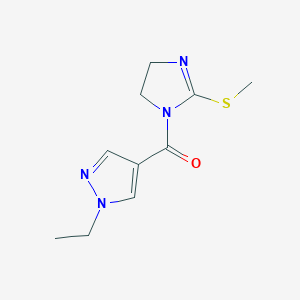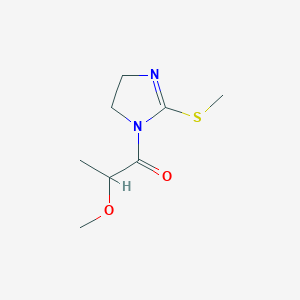
2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one, also known as MDPK or Methylenedioxyprovalerone, is a synthetic compound that belongs to the cathinone family. It is a potent stimulant drug that has been used for recreational purposes, but it also has potential applications in scientific research.
Mecanismo De Acción
2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one acts as a potent stimulant by increasing the release and blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to increased activity in the central nervous system and a feeling of euphoria. However, the exact mechanism of action of this compound is not fully understood and requires further research.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause anxiety, paranoia, and hallucinations at higher doses. Long-term use of this compound can lead to addiction, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one in lab experiments is its potency and similarity to other cathinone compounds, which allows for comparisons and further investigation into the dopamine and serotonin systems in the brain. However, the potential for addiction and adverse effects on the cardiovascular system and mental health must be taken into consideration when using this compound in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one, including further investigation into its mechanism of action and its effects on the dopamine and serotonin systems in the brain. Additionally, research on the potential therapeutic applications of this compound, such as in the treatment of depression or addiction, could be explored. Finally, studies on the long-term effects of this compound use and its potential for harm reduction strategies could be conducted.
Métodos De Síntesis
2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one can be synthesized through a multi-step process that involves the reaction of 4-methylpropiophenone with paraformaldehyde, followed by reduction with sodium borohydride to produce 3,4-methylenedioxyphenyl-2-propanone. This compound is then reacted with thioacetamide to produce 2-methylthio-1-(3,4-methylenedioxyphenyl)propan-1-one. Finally, this compound is reacted with methyl iodide to produce this compound.
Aplicaciones Científicas De Investigación
2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have similar effects to other cathinone compounds, such as methylone and mephedrone, which have been used in research on the dopamine and serotonin systems in the brain. This compound could be used to further investigate these systems and their role in drug addiction and other neurological disorders.
Propiedades
IUPAC Name |
2-methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-6(12-2)7(11)10-5-4-9-8(10)13-3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILMSSFAVARGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN=C1SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
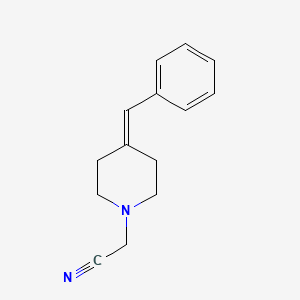
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)
![(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone](/img/structure/B7584259.png)
